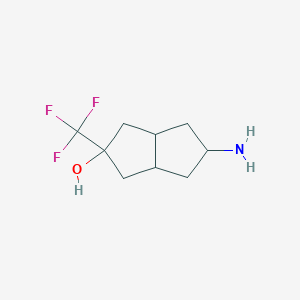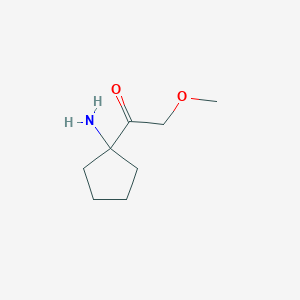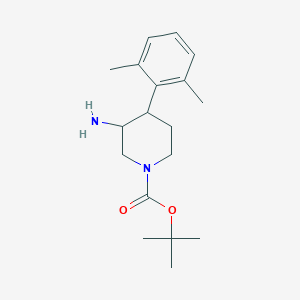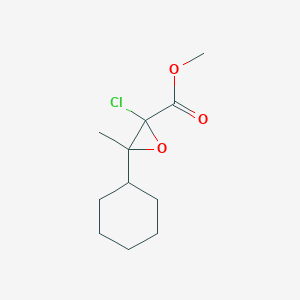
Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate: is an organic compound with the molecular formula C₁₁H₁₇ClO₃ and a molecular weight of 232.70 g/mol . This compound is characterized by the presence of a cyclohexyl group, a chloro substituent, and an oxirane ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate typically involves the following steps:
Epoxidation: The starting material, 2-chloro-3-cyclohexyl-3-methylprop-2-enoic acid, undergoes epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring.
Esterification: The resulting epoxide is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The chloro group in Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the oxirane ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield diols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted derivatives such as azides or nitriles.
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Scientific Research Applications
Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of polymers and advanced materials with unique properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme kinetics and inhibition.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic residues in proteins, thereby inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibition and drug design.
Comparison with Similar Compounds
Methyl 2-chloro-3-phenyl-3-methyloxirane-2-carboxylate: Similar structure but with a phenyl group instead of a cyclohexyl group.
Ethyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the cyclohexyl group enhances its hydrophobicity, making it suitable for applications in non-polar environments.
Properties
Molecular Formula |
C11H17ClO3 |
|---|---|
Molecular Weight |
232.70 g/mol |
IUPAC Name |
methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H17ClO3/c1-10(8-6-4-3-5-7-8)11(12,15-10)9(13)14-2/h8H,3-7H2,1-2H3 |
InChI Key |
FPONEIZKTLIZLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)(C(=O)OC)Cl)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



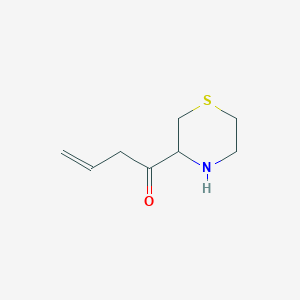

![3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine](/img/structure/B13164247.png)
![4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13164252.png)
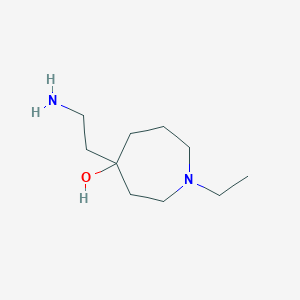
![Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13164273.png)

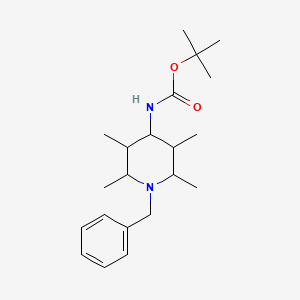
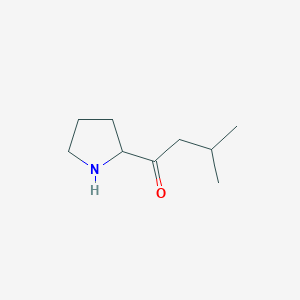
![5-{[(Tert-butoxy)carbonyl]amino}-2-cyclohexylpyridine-3-carboxylic acid](/img/structure/B13164294.png)
